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Compound of Interest

Compound Name: 1-(6-Chloropyridazin-3-yl)azepane

Cat. No.: B182009 Get Quote

An In-depth Technical Guide to 1-(6-Chloropyridazin-3-yl)azepane

Executive Summary: This document provides a comprehensive technical overview of 1-(6-
Chloropyridazin-3-yl)azepane, a heterocyclic compound of interest in medicinal chemistry

and drug discovery. The guide details its chemical identity, physicochemical properties, a

proposed synthetic route with mechanistic considerations, and potential therapeutic

applications derived from the well-documented activities of its core moieties: the

chloropyridazine scaffold and the azepane ring. Safety protocols and handling guidelines are

also discussed. This whitepaper is intended for researchers, chemists, and drug development

professionals seeking a foundational understanding of this compound and its potential as a

building block for novel therapeutic agents.

Introduction and Chemical Identity
1-(6-Chloropyridazin-3-yl)azepane is a synthetic organic compound featuring a bicyclic

structure composed of a substituted pyridazine ring linked to a seven-membered azepane ring.

Its Chemical Abstracts Service (CAS) registry number is 312318-48-2. The core structure

combines the electrophilic nature of the chloropyridazine system with the conformational

flexibility of the azepane moiety.

The pyridazine ring, a six-membered diazine heterocycle, is a recognized "privileged scaffold"

in medicinal chemistry. The presence of a chlorine atom at the 6-position provides a reactive

site for further functionalization, typically via nucleophilic substitution reactions. The azepane

ring is a saturated seven-membered heterocycle that is present in numerous FDA-approved
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drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.[1][2] The

conjugation of these two motifs in 1-(6-Chloropyridazin-3-yl)azepane suggests its potential as

an intermediate for creating diverse chemical libraries targeting a range of biological pathways.

Physicochemical Properties and Characterization
The fundamental properties of 1-(6-Chloropyridazin-3-yl)azepane are summarized below.

These data are essential for its handling, reaction setup, and analytical characterization.

Property Value Source

CAS Number 312318-48-2

Molecular Formula C₁₀H₁₄ClN₃ [3]

Molecular Weight 211.69 g/mol [3]

MDL Number MFCD01460065 [3]

Characterization: The structural integrity and purity of 1-(6-Chloropyridazin-3-yl)azepane
would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would verify the

chemical structure by showing the expected proton and carbon signals and their respective

couplings.

Mass Spectrometry (MS): This technique would confirm the molecular weight and isotopic

pattern characteristic of a monochlorinated compound.

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining

the purity of the compound.

Synthesis and Mechanistic Considerations
The synthesis of 1-(6-Chloropyridazin-3-yl)azepane is most plausibly achieved through a

nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves

the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.
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Proposed Synthetic Pathway: The reaction proceeds by treating 3,6-dichloropyridazine with

one equivalent of azepane. The azepane acts as the nucleophile, attacking one of the

electrophilic carbon atoms on the pyridazine ring and displacing a chloride ion.

Reactants Reaction Conditions

3,6-Dichloropyridazine

Nucleophilic Aromatic
Substitution (SNAr)

Azepane Base (e.g., K₂CO₃, DIPEA)

Acid Scavenger

Solvent (e.g., DMF, Acetonitrile)

Reaction Medium

Heat (e.g., 80-120 °C)

Activation Energy

Workup & Purification
(Extraction, Chromatography)

1-(6-Chloropyridazin-3-yl)azepane

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1-(6-Chloropyridazin-3-yl)azepane.

Detailed Experimental Protocol (Representative)
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as

dimethylformamide (DMF) or acetonitrile, add azepane (1.0-1.2 eq).

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or

potassium carbonate (K₂CO₃) (2.0 eq), to the mixture. The base acts as an acid scavenger,

neutralizing the HCl generated during the reaction and driving the equilibrium towards the

product.
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Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor its progress using

Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Workup: After cooling to room temperature, dilute the mixture with water and extract the

product with an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel to yield the pure 1-(6-Chloropyridazin-3-yl)azepane.

Causality in Experimental Design:

Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are chosen because they

effectively solvate the reactants and intermediates without interfering with the nucleophilic

attack.

Base Selection: A non-nucleophilic base is critical to prevent it from competing with azepane

in attacking the pyridazine ring. K₂CO₃ is a cost-effective and efficient choice, while DIPEA is

a soluble organic base often used for cleaner reactions.

Temperature: Heating is required to overcome the activation energy of the SNAr reaction.

The specific temperature depends on the reactivity of the substrates and the solvent's boiling

point.

Potential Applications in Drug Discovery
While specific biological activity data for 1-(6-Chloropyridazin-3-yl)azepane is not widely

published, its structural components are featured in numerous pharmacologically active agents.

This allows for informed hypotheses about its potential applications.

Anticancer Activity: The chloropyridazine scaffold is a key component of novel hybrids designed

as anticancer agents.[4] These compounds often function through the induction of apoptosis

and inhibition of enzymes crucial for cancer cell survival, such as poly(ADP-ribose)polymerase-

1 (PARP-1).[4] PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy

in oncology, particularly for cancers with deficiencies in other DNA repair pathways.[4] The

azepane moiety can be used to modulate solubility, cell permeability, and receptor-binding

affinity.
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Caption: Hypothetical mechanism targeting PARP-1 inhibition in cancer cells.

Neurological and Inflammatory Disorders: Pyridazine derivatives have been investigated as

selective agonists for the cannabinoid receptor 2 (CB2), which is involved in modulating

inflammatory pain.[5] Furthermore, the azepane ring itself is a core structure in many approved

drugs for various indications.[1][2] This suggests that 1-(6-Chloropyridazin-3-yl)azepane
could serve as a scaffold for developing agents targeting G-protein coupled receptors or ion

channels involved in neurological or inflammatory diseases.

Safety, Handling, and Storage
Although a specific Material Safety Data Sheet (MSDS) for 1-(6-Chloropyridazin-3-
yl)azepane is not readily available, data from structurally similar compounds, such as 1-(6-

Chloro-2-pyridinyl)azepane, can be used to infer potential hazards.[6]

Hazard Statement Description GHS Code

Skin Irritation Causes skin irritation. H315

Eye Irritation Causes serious eye irritation. H319

Respiratory Irritation
May cause respiratory

irritation.
H335

Handling Precautions:
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Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Keep away from incompatible substances such as strong oxidizing agents.

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with

local, state, and federal regulations.

Conclusion and Future Directions
1-(6-Chloropyridazin-3-yl)azepane is a valuable heterocyclic compound with significant

potential as a building block in drug discovery. Its synthesis is straightforward via established

chemical methods. The combination of the pharmacologically active chloropyridazine core and

the versatile azepane ring makes it an attractive starting point for developing novel

therapeutics, particularly in oncology and inflammation. Future research should focus on

synthesizing a library of derivatives by modifying the azepane ring or substituting the chlorine

atom to explore structure-activity relationships (SAR) against various biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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